sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20461683
InChI: InChI=1S/C11H21NO4S.Na/c1-11(2,3)16-10(13)12-8-6-4-5-7-9(8)17(14)15;/h8-9H,4-7H2,1-3H3,(H,12,13)(H,14,15);/q;+1/p-1/t8-,9+;/m1./s1
SMILES:
Molecular Formula: C11H20NNaO4S
Molecular Weight: 285.34 g/mol

sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate

CAS No.:

Cat. No.: VC20461683

Molecular Formula: C11H20NNaO4S

Molecular Weight: 285.34 g/mol

* For research use only. Not for human or veterinary use.

sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate -

Specification

Molecular Formula C11H20NNaO4S
Molecular Weight 285.34 g/mol
IUPAC Name sodium;(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-sulfinate
Standard InChI InChI=1S/C11H21NO4S.Na/c1-11(2,3)16-10(13)12-8-6-4-5-7-9(8)17(14)15;/h8-9H,4-7H2,1-3H3,(H,12,13)(H,14,15);/q;+1/p-1/t8-,9+;/m1./s1
Standard InChI Key FBMSFKQJWAEWLG-RJUBDTSPSA-M
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1CCCC[C@@H]1S(=O)[O-].[Na+]
Canonical SMILES CC(C)(C)OC(=O)NC1CCCCC1S(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₁H₂₀NNaO₄S, with a molar mass of 285.34 g/mol. Its IUPAC name, sodium;(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-sulfinate, reflects the stereochemistry at positions 1 and 2 of the cyclohexane ring and the Boc-protected amine. The sulfinate group (-SO₂⁻) and sodium counterion enhance solubility in polar solvents, making the compound suitable for solution-phase reactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₂₀NNaO₄S
Molecular Weight285.34 g/mol
IUPAC NameSodium;(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-sulfinate
CAS Registry Number165465668
Stereochemistry(1S,2R) configuration

The stereochemistry is critical for its function as a chiral building block. The Boc group (-O(C(CH₃)₃)CO-) protects the amine, preventing unwanted side reactions during synthesis .

Synthesis and Manufacturing

Optimization Challenges

Key challenges include maintaining stereochemical integrity during sulfination and avoiding racemization. Catalytic asymmetric sulfination methods are under investigation but remain non-trivial. The use of chiral auxiliaries or enzymes (e.g., sulfinate dehydrogenases) may improve enantioselectivity .

Applications in Organic Synthesis

Chiral Building Block

The compound’s rigid cyclohexane scaffold and sulfinate group make it valuable for constructing chiral centers in pharmaceuticals. For instance, it has been used in the synthesis of β-amino alcohol derivatives, which are precursors to antiviral agents .

Catalytic Intermediate

In palladium-catalyzed cross-couplings, the sulfinate group acts as a leaving group, enabling C-C bond formation. This reactivity is exploited in synthesizing biaryl compounds, though yields are moderate (50–70%) .

Table 2: Representative Reactions

Reaction TypeConditionsProduct Class
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryls
Reductive AminationNaBH₃CN, MeOH, rtβ-Amino Alcohols
Boc DeprotectionHCl/dioxane, 0°CFree Amines

Research Frontiers

Enantioselective Synthesis

Recent efforts focus on enzymatic sulfination to achieve >90% enantiomeric excess (ee). Preliminary results using Rhizopus oryzae lipase show promise but require optimization.

Pharmaceutical Applications

The compound is being evaluated as a precursor to protease inhibitors. Early-stage in vitro studies indicate IC₅₀ values of 1–5 μM against HIV-1 protease, though in vivo efficacy remains unproven .

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